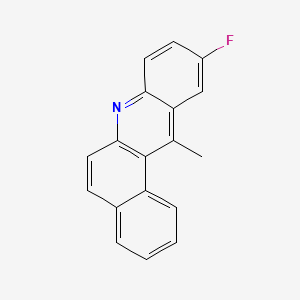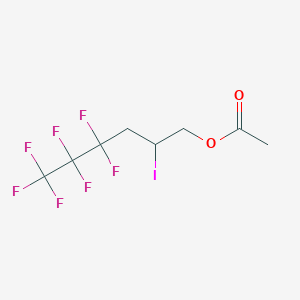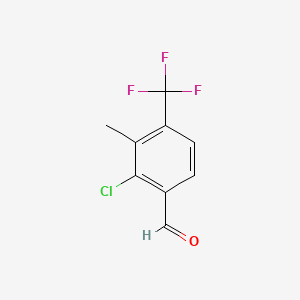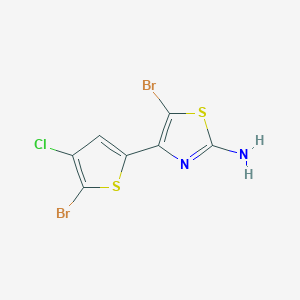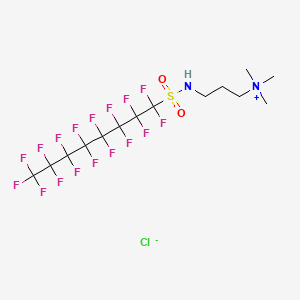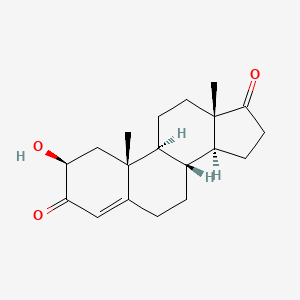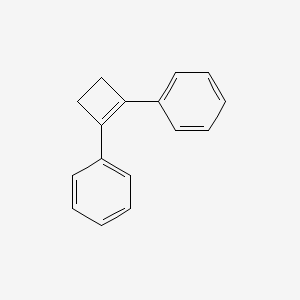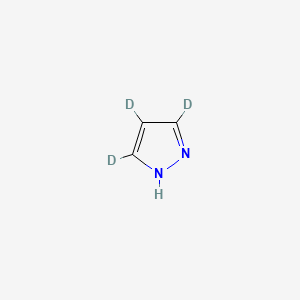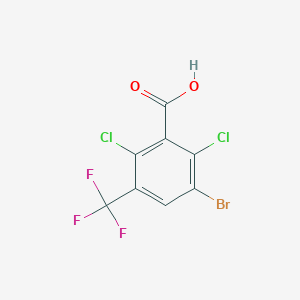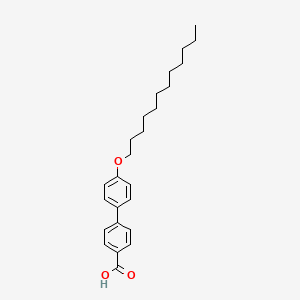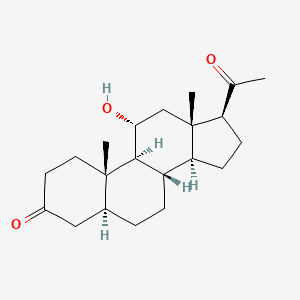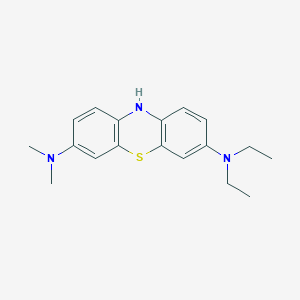
Leucothionin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Leucothionin is a colorless compound formed from the reduction of thionin, a violet-colored dye. It is known for its reversible reaction with iron (II) ions, which can be driven by light energy. This compound is significant in various scientific fields due to its unique properties and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Leucothionin is typically synthesized through the reduction of thionin. The reaction involves mixing thionin solution with iron (II) sulfate in the presence of sulfuric acid. The reaction is driven by light energy, causing the violet thionin solution to turn colorless as it forms this compound .
Industrial Production Methods
The reaction is facilitated by light exposure, which can be achieved using an overhead projector .
Analyse Des Réactions Chimiques
Types of Reactions
Leucothionin primarily undergoes oxidation-reduction reactions. The reduction of thionin to this compound involves the gain of electrons, while the reverse reaction involves the loss of electrons .
Common Reagents and Conditions
Thionin: The starting material for the synthesis of this compound.
Iron (II) sulfate: Acts as the reducing agent.
Sulfuric acid: Provides the acidic medium necessary for the reaction.
Light energy: Drives the reduction reaction.
Major Products Formed
The primary product of the reduction reaction is this compound. When the light source is removed, the reaction can reverse, regenerating thionin from this compound .
Applications De Recherche Scientifique
Leucothionin has several applications in scientific research:
Chemistry: Used in studies involving reversible redox reactions and photochemistry.
Biology: Employed as a dye in various biological assays.
Medicine: Investigated for its potential use in diagnostic procedures.
Industry: Utilized in the flow injection determination of oxidants.
Mécanisme D'action
The mechanism of action of leucothionin involves its ability to undergo reversible redox reactions. The compound acts as a reducing agent, donating electrons in the presence of light energy. This property is exploited in various chemical and biological applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thionin: The oxidized form of leucothionin, which is violet in color.
Methylene blue: Another dye that undergoes similar redox reactions.
Safranin: A dye with comparable properties used in biological staining.
Uniqueness
This compound is unique due to its reversible reaction driven by light energy, making it valuable in photochemical studies and applications where controlled redox reactions are required .
Propriétés
Formule moléculaire |
C18H23N3S |
|---|---|
Poids moléculaire |
313.5 g/mol |
Nom IUPAC |
7-N,7-N-diethyl-3-N,3-N-dimethyl-10H-phenothiazine-3,7-diamine |
InChI |
InChI=1S/C18H23N3S/c1-5-21(6-2)14-8-10-16-18(12-14)22-17-11-13(20(3)4)7-9-15(17)19-16/h7-12,19H,5-6H2,1-4H3 |
Clé InChI |
OKQDKRPSSMTACZ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


